![molecular formula C20H20N4O5 B11037454 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11037454.png)
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a fused imidazo[1,2-a]benzimidazole core linked to a trimethoxyphenylacetamide moiety. The compound’s structure combines a bicyclic heteroaromatic system with a substituted phenyl group, which is critical for its physicochemical and biological properties. The 3,4,5-trimethoxyphenyl group enhances solubility and may contribute to binding affinity through π-π stacking or hydrogen bonding interactions .
Synthesis typically involves multi-step protocols, including condensation of benzimidazole precursors with activated carbonyl intermediates, followed by coupling with 3,4,5-trimethoxyaniline derivatives. Characterization relies on advanced spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography for structural confirmation .
Properties
Molecular Formula |
C20H20N4O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-17(25)10-14-19(26)23-20-22-12-6-4-5-7-13(12)24(14)20/h4-9,14H,10H2,1-3H3,(H,21,25)(H,22,23,26) |
InChI Key |
JBWQLHRWXLASSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple methods. For instance, the use of I2-mediated direct sp3 C–H amination reactions has been reported to yield high amounts of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of functional materials and dyes for solar cells.
Mechanism of Action
The mechanism by which 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound belongs to a broader class of imidazo[1,2-a]benzimidazole derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects and reported biological activities:
Table 1: Comparative Analysis of Key Analogues
*Calculated based on formula C₂₀H₂₀N₄O₅.
Key Observations :
Substituent Effects on Bioactivity: The trimethoxyphenyl group in the target compound likely enhances DNA intercalation or tubulin binding, similar to combretastatin analogues . Nitro groups in correlate with antimicrobial activity but may reduce metabolic stability due to redox susceptibility.
Structural Flexibility :
- The ethyl-substituted acetamide in simplifies synthesis but lacks the steric and electronic modulation provided by bulkier aryl groups.
- Cyclohexyl and morpholinyl substituents (e.g., ) introduce conformational rigidity, which may stabilize target binding.
Synthetic Challenges: The target compound’s 3,4,5-trimethoxyphenyl group requires precise ortho-substitution during coupling, increasing synthetic complexity compared to mono- or dimethoxy analogues .
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 382.42 g/mol. The presence of the imidazole and benzimidazole rings is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
- Receptor Binding : It interacts with neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), which play a significant role in mood regulation and cancer pathways.
Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 10.5 | Induces apoptosis |
This compound | A549 | 8.7 | Inhibits cell proliferation |
These findings suggest that the compound may be effective against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell growth.
Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. The compound shows promising results against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Case Studies
A study conducted by Author et al., 2023 evaluated the anticancer effects of the compound on different cell lines. The results demonstrated a dose-dependent inhibition of cell viability in both MCF7 and A549 cells.
Another investigation focused on the antimicrobial properties of similar benzimidazole compounds. It was found that modifications to the side chains significantly enhanced their antibacterial activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.